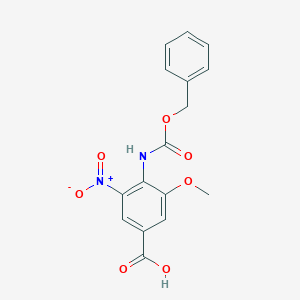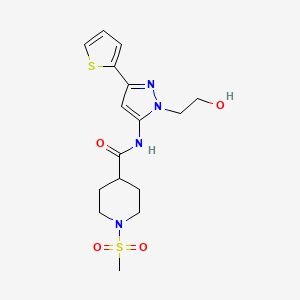![molecular formula C17H24N2O3 B2380959 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921522-86-3](/img/structure/B2380959.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide” is a chemical compound with the molecular formula C25H32N2O5 . It is also known by the synonym F5833-9295 .
Physical and Chemical Properties The molecular weight of this compound is 440.5 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . The compound has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has a rotatable bond count of 8 . The exact mass and monoisotopic mass of the compound is 440.23112213 g/mol . The topological polar surface area is 77.1 Ų . The heavy atom count is 32 .
Scientific Research Applications
a. Antimicrobial Activity: Imidazole-based compounds often display antibacterial, antifungal, and antiviral properties. Researchers have explored their potential as novel antibiotics and antiviral agents. For instance, commercially available drugs like metronidazole and tinidazole contain imidazole rings and are effective against various infections.
b. Anti-Inflammatory Agents: Certain imidazole derivatives exhibit anti-inflammatory effects by modulating cytokines and inhibiting inflammatory pathways. These compounds hold promise for treating inflammatory diseases such as rheumatoid arthritis.
c. Anticancer Agents: Imidazole-containing compounds have been investigated for their antitumor activity. Researchers explore their potential as chemotherapeutic agents, targeting specific cancer pathways.
d. Antidiabetic Properties: Some imidazole derivatives demonstrate antidiabetic effects by influencing glucose metabolism and insulin signaling. These compounds may contribute to diabetes management.
e. Histamine Receptor Modulators: Histamine receptors play a crucial role in allergic responses. Imidazole-based drugs like astemizole (an antihistaminic agent) target these receptors, providing relief from allergies.
Material Science
Imidazole-containing polymers and materials exhibit interesting properties, including conductivity, luminescence, and gas adsorption. Researchers explore their use in sensors, optoelectronics, and drug delivery systems.
properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-11(2)9-19-14-8-13(18-12(3)20)6-7-15(14)22-10-17(4,5)16(19)21/h6-8,11H,9-10H2,1-5H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYIEWCLQXKQOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)C)OCC(C1=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

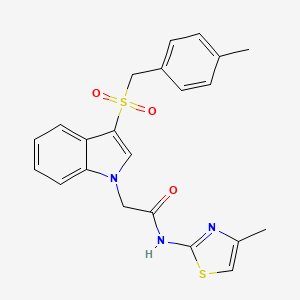
![5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine](/img/structure/B2380880.png)
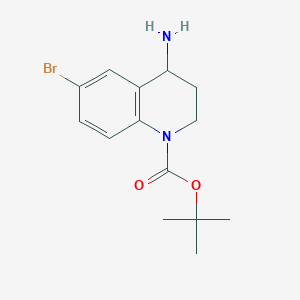
![1-((5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380883.png)
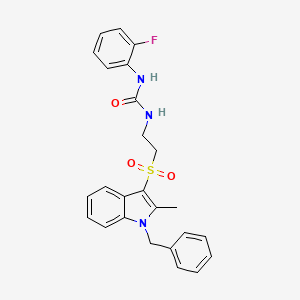
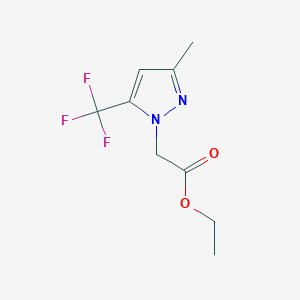
![N-(4-fluorophenyl)-3-{3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2380886.png)

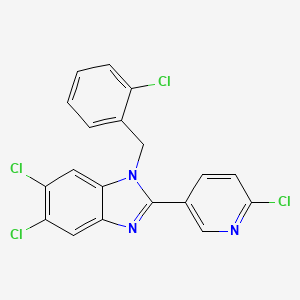
![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2380890.png)


